

Comparative Analysis of NMR Data for Halogenated Indazoles

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Compound of Interest

Compound Name: **6-Chloro-5-iodo-1h-indazole**

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For researchers, scientists, and drug development professionals, precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) data for **6-Chloro-5-iodo-1H-indazole** and related halogen-substituted indazole derivatives. While experimental data for **6-Chloro-5-iodo-1H-indazole** is not readily available in the public domain, we can infer its spectral characteristics by comparing data from structurally similar compounds. This guide will present available ¹H and ¹³C NMR data for analogous compounds, outline a general experimental protocol for NMR data acquisition, and visualize the workflow for spectral analysis.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for various substituted indazoles. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound Name	H3	H4	H5	H7	Other Protons	Solvent
5-Iodo-3-phenyl-1H-indazole	-	7.53-7.48 (m)	-	6.70 (d, $J = 8.3$ Hz)	12.74 (br, 1H, NH), 8.30 (s, 1H), 7.91 (m, 2H, Ph), 7.53-7.48 (m, 4H, Ph)	CDCl ₃
6-Chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate	-	7.33 (dd, $J = 8.7, 1.7$ Hz)	7.61-7.57 (m)	8.23 (d, $J = 8.7$ Hz)	7.61-7.57 (m, 3H, Ar), 7.07 (d, $J = 8.9$ Hz, 2H, Ar), 4.06 (s, 3H, CO ₂ CH ₃), 3.90 (s, 3H, OCH ₃)	CDCl ₃
¹ H-Indazole	8.10 (s)	7.40 (m)	7.18 (m)	7.77 (d, $J = 8.4$ Hz)	-	CDCl ₃

Comparison of ¹³C NMR Data

The ¹³C NMR data provides insight into the carbon framework of the indazole ring system. The table below compares the chemical shifts for several substituted indazoles.

Compound Name	C3	C3a	C4	C5	C6	C7	C7a	Other Carbons	Solvent
5- Iodo- 3- phenyl -1H- indazo- le	144.75	123.26	135.08	84.70	129.80	112.22	140.51	127.83, , 128.58 , 132.69 (Ph)	CDCl ₃ 129.15
6- Chloro- 1-(4- methoxy- phenyl)-1 H-indazo- le-3- carboxy- late	136.4	123.3	124.7	122.7	134.1	110.6	140.9	162.7 (C=O), 159.6, 131.7, 125.6, 114.8 (Ar), 55.7 (OCH ₃), 52.3 (CO ₂ C H ₃)	CDCl ₃
1H- Indazo- le	134.77	120.96	120.86	126.80	123.13	109.71	140.01	-	CDCl ₃

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted indazoles is outlined below.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on the solubility of the compound.
- Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[\[2\]](#)[\[4\]](#)
- ¹H NMR Spectroscopy:
 - A standard one-dimensional proton spectrum is acquired.
 - Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled ¹³C spectrum is acquired to obtain single-line resonances for each carbon atom.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

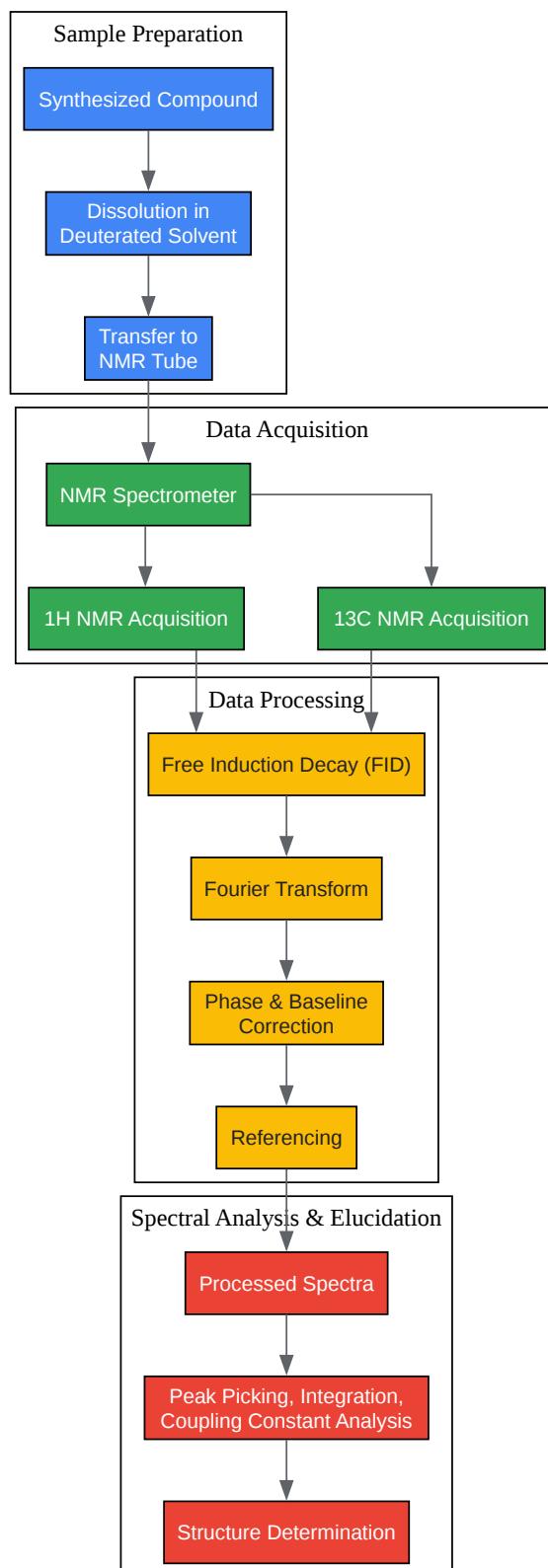
Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

- Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
- Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
- Peak Picking and Integration: The chemical shift of each peak is determined. For ^1H NMR spectra, the integral of each signal is calculated to determine the relative ratio of protons.

Workflow for NMR Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.



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Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure determination.

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